molecular formula C19H20N2O2 B5756398 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

カタログ番号 B5756398
分子量: 308.4 g/mol
InChIキー: DLLPLPZPRXRETP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

作用機序

The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to work by activating the STING (Stimulator of Interferon Genes) pathway in immune cells. This leads to the production of cytokines, which help to stimulate the immune system and target cancer cells for destruction.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer therapies.

実験室実験の利点と制限

One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and the immune response to cancer. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be difficult to work with due to its low solubility and instability in aqueous solutions.

将来の方向性

There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and its effects on the immune system.
2. Development of more stable and soluble formulations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for use in clinical trials.
3. Exploration of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
4. Investigation of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
5. Development of more efficient and cost-effective synthesis methods for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and related compounds.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a promising small molecule with potent anti-tumor activity and potential use in cancer treatment. While much remains to be learned about its mechanism of action and potential therapeutic applications, the extensive scientific research conducted on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide to date suggests that it may hold great promise for the future of cancer therapy.

合成法

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5-dimethylbenzoic acid with 2-amino-5,6-dimethylbenzoxazole, followed by the addition of butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques.

科学的研究の応用

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

特性

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(11-15)19-21-16-9-12(2)13(3)10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLPLPZPRXRETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。